molecular formula C10H7BF3NO3 B1420479 8-Trifluoromethoxyquinoline-5-boronic acid CAS No. 1072951-46-2

8-Trifluoromethoxyquinoline-5-boronic acid

Cat. No. B1420479
M. Wt: 256.98 g/mol
InChI Key: ZDAZERWIWJDFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid involves various chemical reactions. One of the key reactions involved is the Suzuki-Miyaura coupling, which is a versatile tool for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.


Molecular Structure Analysis

The molecular formula of 8-Trifluoromethoxyquinoline-5-boronic acid is C10H7BF3NO3 . It consists of a quinoline ring with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position .


Chemical Reactions Analysis

Boronic acids, such as 8-Trifluoromethoxyquinoline-5-boronic acid, can participate in Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.


Physical And Chemical Properties Analysis

8-Trifluoromethoxyquinoline-5-boronic acid has a molecular weight of 256.98 . It is a solid at room temperature . The predicted boiling point is 378.6±52.0 °C .

Scientific Research Applications

pH-Sensing Properties

8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized and characterized, demonstrating OFF-ON-OFF type of pH-sensing properties. This feature is attributed to photoinduced intramolecular electron transfer, making these compounds the first of their kind for pH-dependent fluorescent sensors. The fluorescence properties depend on the molecular structure, providing insight into the effect of configuration on such properties (Chen et al., 2011).

Heavy Metal Ion Sensing

A novel 8-hydroxyquinoline derivative with appended boron-dipyrromethene function displays Hg2+-selective fluoroionophoric properties. It efficiently quenches fluorescence with Hg2+ ions and changes the color of the solution visibly, demonstrating its potential as a selective chromogenic and fluorescent sensor for heavy metal ions (Moon et al., 2004).

Luminescence Properties

Studies on boron complexes with 8-hydroxyquinolin-5-sulfonate have revealed interesting luminescence properties. These complexes exhibit bluish-green emission in the solution and demonstrate positive solvatofluorochromism due to intramolecular charge transfer. Theoretical studies and spectroscopic analysis provide valuable insights into the emission behavior of these complexes (Ruelas-Álvarez et al., 2022).

Electroluminescent Properties

Luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands have been synthesized, showing potential for electroluminescent applications. These complexes exhibit unique electronic and electroluminescent properties, making them suitable for use in light-emitting devices (Kappaun et al., 2006).

High Affinity for Diols

Isoquinolinylboronic acids have shown high affinities for diol-containing compounds at physiological pH, indicating potential for applications in sensors. This research uncovers the binding abilities of these boronic acids, coupled with significant fluorescence changes, enhancing our understanding of boronic acid-diol interactions (Cheng et al., 2010).

Safety And Hazards

8-Trifluoromethoxyquinoline-5-boronic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

[8-(trifluoromethoxy)quinolin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZERWIWJDFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674737
Record name [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Trifluoromethoxyquinoline-5-boronic acid

CAS RN

1072951-46-2
Record name B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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